molecular formula C5H7NO B1585046 2,4-Dimethyloxazole CAS No. 7208-05-1

2,4-Dimethyloxazole

Cat. No.: B1585046
CAS No.: 7208-05-1
M. Wt: 97.12 g/mol
InChI Key: PSOZJOZKEVZLKZ-UHFFFAOYSA-N
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Description

2,4-Dimethyloxazole is a heterocyclic organic compound with the molecular formula C5H7NO. It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyloxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of chloroacetone with thioacetamide in the presence of phosphorus pentasulfide can yield this compound . The reaction typically involves heating the mixture in a water bath, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

2,4-Dimethyloxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyloxazole involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymatic activities. The compound’s effects are mediated through its binding to active sites or allosteric sites on target proteins, influencing their function and downstream pathways .

Comparison with Similar Compounds

  • 2,5-Dimethyloxazole
  • 4,5-Dimethyloxazole
  • 2,4-Dimethylthiazole

Comparison: 2,4-Dimethyloxazole is unique due to its specific substitution pattern on the oxazole ring, which influences its chemical reactivity and biological activity. Compared to 2,5-dimethyloxazole and 4,5-dimethyloxazole, the 2,4-substitution provides distinct steric and electronic properties. Additionally, 2,4-dimethylthiazole, while similar in structure, contains a sulfur atom instead of oxygen, leading to different chemical behavior and applications .

Properties

IUPAC Name

2,4-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-3-7-5(2)6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOZJOZKEVZLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222408
Record name Oxazole, 2,4-dimethyl-
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Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

108.00 °C. @ 760.00 mm Hg
Record name 2,4-Dimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032968
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7208-05-1
Record name 2,4-Dimethyloxazole
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Record name 2,4-Dimethyloxazole
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Record name Oxazole, 2,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethyloxazole
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Record name 2,4-DIMETHYLOXAZOLE
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Record name 2,4-Dimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032968
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Dimethyloxazole in the context of tuberculosis research?

A1: Recent research [] has identified this compound as a potential biomarker for tuberculosis (TB). Metabolic profiling of healthy individuals, patients with latent TB, and those with active TB revealed that this compound was significantly altered in TB patients. This, alongside other metabolites, showed promise in distinguishing TB patients from healthy individuals with high accuracy, suggesting its potential role in TB diagnosis and treatment monitoring.

Q2: How does phloretin treatment in mice with ulcerative colitis affect this compound levels and what does this suggest?

A2: Studies [] investigating the effects of phloretin on ulcerative colitis (UC) in mice found a correlation between phloretin treatment, gut microbiota changes, and fecal metabolite profiles. Notably, this compound was among the metabolites significantly impacted. This suggests a complex interplay between dietary interventions like phloretin, the gut microbiome, and metabolic pathways involving compounds like this compound in the context of UC.

Q3: Has this compound been linked to any toxicological findings in animal studies?

A3: Research [] exploring the subchronic toxicity of perfluoroalkyl substances (PFAS) in mice identified 2,5-dihydro-2,4-dimethyloxazole as a potentially significant metabolite. Although structurally similar to this compound, it is crucial to distinguish between the two. This finding highlights the importance of further investigating the potential toxicological implications and biological functions of compounds related to this compound.

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